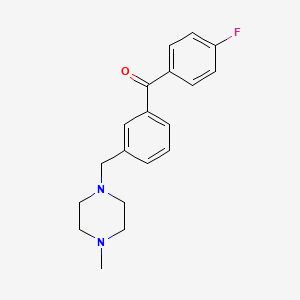

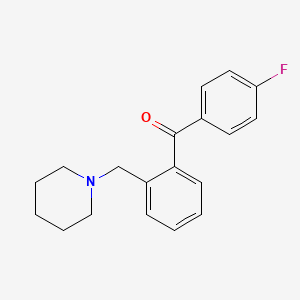

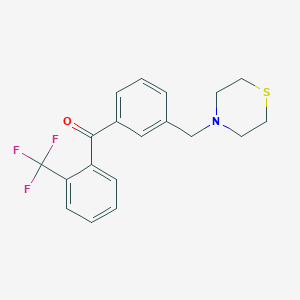

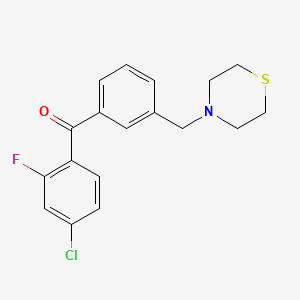

4'-Fluoro-2-piperidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4'-Fluoro-2-piperidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted benzophenone derivatives and piperidine-containing compounds, which are relevant to the analysis of the compound . These compounds are of interest due to their potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of fluoro-substituted benzophenone derivatives often involves Friedel-Crafts reactions, as seen in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone . Similarly, piperidine derivatives are synthesized through various methods, including condensation reactions with active pharmaceutical ingredients . The synthesis of 2'-amino-4'-fluorobutyrophenone derivatives, which share structural similarities with the compound of interest, involves selective ortho-amination as a key step .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzophenone and piperidine derivatives is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The piperidine and morpholine rings often adopt a chair conformation, with the benzisoxazole ring being planar within experimental limits .

Chemical Reactions Analysis

The chemical reactions involving fluoro-substituted benzophenone and piperidine derivatives are diverse. For instance, the antiproliferative activity of these compounds is attributed to the presence of the heterocyclic ring, which plays a dominant role in their biological activity . The substitution patterns on the piperidine and benzisoxazole rings are crucial for the observed antiproliferative, anti-inflammatory, and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and the piperidine moiety can significantly affect the lipophilicity, stability, and overall reactivity of the molecules. The intermolecular hydrogen bonds, such as C—H…O and C—H…N, contribute to the stability of the molecules in the solid state, as evidenced by Hirshfeld surface analysis .

科学的研究の応用

Alzheimer’s Disease Research

Benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, have been studied for their potential in Alzheimer’s disease treatment. Researchers found that certain benzophenone derivatives demonstrate affinity to histamine H3 receptors and inhibit cholinesterase, making them promising candidates for multitarget-directed ligands in Alzheimer’s disease therapy (Godyń et al., 2022).

Reactivity with Amines

Studies on the reactivity of compounds like 2-fluorotropone, a related compound, with amines such as piperidine have revealed unique substitution reactions. These findings contribute to understanding the reactivity and potential applications of similar fluorinated benzophenone derivatives (Pietra & Cima, 1971).

Synthesis of Neuroleptic Agents

4'-Fluoro-2-piperidinomethyl benzophenone derivatives have been synthesized for use in metabolic studies of neuroleptic agents. These compounds play a role in the development of drugs targeting neurological disorders (Nakatsuka et al., 1981).

Polymer Science Applications

In polymer science, benzophenone derivatives are utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which have applications in creating proton exchange membranes (Ghassemi & Mcgrath, 2004).

Antiproliferative and Anti-Inflammatory Activity

Benzophenone derivatives, related to 4'-Fluoro-2-piperidinomethyl benzophenone, have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities. These compounds showed significant activity, suggesting potential in medical applications (Vinaya et al., 2009).

Photosensitizing Properties

Research on benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, has shown that minor molecular changes can significantly impact their phototoxic characteristics, important in dermatological applications (Placzek et al., 2013).

Multiblock Copolymer Synthesis

Benzophenone derivatives are also used in synthesizing multiblock copolymers for proton exchange membranes, highlighting their versatility in materials science (Ghassemi et al., 2004).

特性

IUPAC Name |

(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDLPCLRJGEDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643592 |

Source

|

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-piperidinomethyl benzophenone | |

CAS RN |

898773-18-7 |

Source

|

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)